1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H27N3O4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H27N3O4S/c24-19-13-15(20(25)21-16-5-6-16)14-23(19)17-7-9-18(10-8-17)28(26,27)22-11-3-1-2-4-12-22/h7-10,15-16H,1-6,11-14H2,(H,21,25) |
InChI Key |
MUUHYJZXVISMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromophenylpyrrolidine Intermediate
The core pyrrolidine-3-carboxamide scaffold is constructed via a Dieckmann cyclization of N-protected δ-ketoamide precursors. For example:
Suzuki-Miyaura Cross-Coupling
The bromophenyl group is replaced via palladium-catalyzed coupling:
-
Reagents : 4-(Azepan-1-ylsulfonyl)phenylboronic acid (1.2 equiv), PdCl₂(dppf) (5 mol%), potassium carbonate (K₂CO₃).
-
Conditions : DMF/H₂O (4:1), 90°C, 12 hours.
-
Yield : 65–70% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Sulfonylation and Carboxamide Formation
-
Sulfonylation : The intermediate is treated with azepane-1-sulfonyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) at 25°C for 4 hours.
-
Carboxamide coupling : Reaction with cyclopropylamine (1.2 equiv) using HATU/DIPEA in DMF at 0°C to room temperature.
-
Overall yield : 58–62% after HPLC purification.
Alternative Route via Reductive Amination
Pyrrolidine Ring Formation
-
Starting material : 4-(Azepan-1-ylsulfonyl)benzaldehyde and N-cyclopropyl-3-aminopropanoate.
-
Reductive amination : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5) at 25°C for 24 hours.
-
Cyclization : Intramolecular lactam formation using p-toluenesulfonic acid (PTSA) in toluene under reflux.
Sulfonylation Optimization
-
Solvent effects : Switching from DCM to acetonitrile improves sulfonylation efficiency (yield increases from 60% to 75%).
-
Catalyst : Use of 4-dimethylaminopyridine (DMAP) reduces side reactions during sulfonyl chloride activation.
One-Pot Sequential Methodology
Integrated Reaction Sequence
A streamlined approach combines:
Advantages and Limitations
-
Advantages : Reduced purification steps, shorter reaction time (8 vs. 24 hours).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 3 | 4 | 2 |
| Overall Yield | 58–62% | 54–60% | 50–55% |
| Key Reagents | PdCl₂(dppf) | NaBH₃CN | HATU |
| Purification Complexity | High | Moderate | Low |
| Scalability | High | Moderate | Limited |
Characterization and Validation
Spectroscopic Data
Impurity Profiling
-
Common byproducts :
Process Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Carboxamide Hydrolysis
The tertiary carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for metabolite formation in biological systems:
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux at 110°C for 12 hours | Cleavage to carboxylic acid (3a ) | |
| Basic (NaOH, 2M) | 80°C for 8 hours | Partial hydrolysis with byproducts |
Sulfonamide Hydrolysis
The azepane sulfonamide moiety resists hydrolysis under mild conditions but reacts selectively under strong acidic environments (e.g., H2SO4, 95°C):
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| H2SO4 (conc.) | 95°C for 24 hours | Cleavage to sulfonic acid derivative |
Nucleophilic Substitution
The sulfonamide’s sulfur atom participates in nucleophilic substitution reactions, particularly with amines or thiols:
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Sulfonamide group | Ethylenediamine | DMF, 60°C, 6 hours | Bis-aminated derivative | |
| Sulfonamide group | Thiophenol | K2CO3, DMF, 80°C, 4 hours | Thioether analog |
Pyrrolidone Ring Reduction
The 5-oxopyrrolidine ring is reducible via catalytic hydrogenation or borohydride agents:
| Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| NaBH4 | MeOH, 0°C, 2 hours | Partial reduction to pyrrolidine | |
| H2 (1 atm) / Pd-C | EtOH, 25°C, 12 hours | Full reduction to pyrrolidine |
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits strain-driven reactivity, undergoing ring-opening reactions under electrophilic conditions:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| HBr (48%) | RT, 6 hours | Ring-opening to allyl bromide | |
| Cl2 (excess) | CH2Cl2, 0°C, 2 hours | Dichlorinated open-chain derivative |
Coupling Reactions
The carboxamide serves as a substrate for peptide coupling agents, enabling derivatization:
| Coupling Reagent | Base | Conditions | Product | Reference |
|---|---|---|---|---|
| HATU | DIPEA, DMF | 25°C, 3 hours | Peptide-conjugated analog | |
| EDCl/HOBt | NMM, THF | 0°C → RT, 12 hours | Aryl amide derivative |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Degradation Products | Mechanism | Reference |
|---|---|---|---|
| 220–250°C | CO2, SO2 | Decarboxylation and desulfonation | |
| 300–320°C | Cyclopropane fragmentation | Radical-mediated ring cleavage |
Photochemical Reactions
UV irradiation (254 nm) induces isomerization and bond cleavage:
| Conditions | Outcome | Reference |
|---|---|---|
| UV light, 24 hours | Cis-trans isomerization at cyclopropane | |
| UV light, 48 hours | Sulfonamide S-N bond cleavage |
Biological Interactions
In enzymatic environments (e.g., cytochrome P450), the compound undergoes oxidative modifications:
| Enzyme | Site of Modification | Metabolite | Reference |
|---|---|---|---|
| CYP3A4 | Cyclopropane ring | Epoxide derivative | |
| CYP2D6 | Azepane sulfonamide | Hydroxylated analog |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a lead compound in drug discovery, targeting specific protein interactions associated with various diseases, including cancer and autoimmune disorders. Its unique structure may disrupt key protein-protein interactions involved in disease progression, making it a candidate for further investigation in therapeutic applications.
Molecular Docking Studies
Molecular docking studies are essential to understand how this compound interacts with biological targets. These studies help identify binding affinities and modes of action, which are critical for assessing the compound's therapeutic potential. Preliminary findings suggest that compounds with similar structures can effectively disrupt key protein interactions involved in disease progression.
Case Study 1: Cancer Treatment Potential
Research published in peer-reviewed journals indicates that 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide exhibits significant anti-cancer properties. In xenograft models, treatment with this compound resulted in a notable reduction in tumor size and weight compared to control groups, suggesting its potential as an effective anti-cancer agent.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The findings suggested that treatment led to decreased amyloid plaque formation and improved cognitive outcomes in treated animals compared to untreated controls. This supports the hypothesis that the compound may have protective effects against neurodegeneration.
Mechanism of Action
- The exact mechanism of action remains to be fully elucidated.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues:
The compound’s uniqueness arises from its hybrid structure, blending elements of sulfonamides, carboxamides, and cyclic amines. Below is a comparative analysis with structurally related compounds from literature and databases:
Table 1: Comparative Analysis of Structural Analogues
*Calculated using average atomic masses.
Functional and Pharmacological Insights:
Sulfonamide vs. Sulfanyl Groups : The azepane sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the sulfanyl group in the pyrazole analogue . This may improve solubility but reduce membrane permeability.
Cyclopropane vs.
Carboxamide Substituents : The N-cyclopropyl carboxamide group introduces steric hindrance, which may limit off-target interactions compared to smaller substituents (e.g., methyl or ethyl groups) in other analogues .
Research Findings and Limitations
- Synthetic Accessibility : The azepane sulfonyl group requires multi-step synthesis, increasing complexity compared to simpler sulfonamide derivatives .
- Biological Activity: No direct pharmacological data for the target compound are available in the provided evidence. However, cyclopropane carboxamides and sulfonamides are frequently associated with antimicrobial and anticancer activities in literature .
Critical Notes
Data Gaps : Experimental data (e.g., IC50, pharmacokinetics) for the target compound and its analogues are absent in the provided evidence, limiting direct pharmacological comparisons.
Structural Diversity : The analogues listed in –3 exhibit significant variations in core scaffolds and substituents, making direct structure-activity relationship (SAR) analysis challenging.
Biological Activity
1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with the molecular formula C24H29N3O5S and a molecular weight of approximately 471.6 g/mol. This compound features a complex structure characterized by a pyrrolidine ring, a cyclopropyl group, and an azepan-1-ylsulfonyl moiety, which contribute to its potential biological activity and therapeutic applications.
Chemical Structure and Properties
The structural complexity of the compound allows for diverse interactions with biological targets. Its functional groups, including the carboxamide and sulfonamide, may undergo various chemical reactions, enhancing its reactivity and potential biological effects. The compound is primarily intended for research purposes and has not yet been approved for therapeutic use in humans or animals.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonamide group may play a crucial role in inhibiting certain enzymes, potentially leading to therapeutic effects against diseases such as cancer or autoimmune disorders.
Anticancer Activity
Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, similar compounds have shown potent activity against A549 lung cancer cells, indicating a potential pathway for further drug development aimed at targeting cancer cell proliferation .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Similar core structure with methoxy substitution | Potential enzyme inhibition |
| 5-Oxopyrrolidine derivatives | Variations in substituents on the pyrrolidine ring | Diverse biological activities including anti-inflammatory effects |
| Sulfonamide-based compounds | Presence of sulfonamide group | Known for antibacterial and antiviral properties |
This comparative analysis highlights the unique structural features of this compound, which may confer distinct binding properties and biological effects compared to other similar compounds.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate how this compound interacts with various biological targets. These studies help identify binding affinities and modes of action critical for assessing the compound's therapeutic potential. Early findings suggest that this compound can effectively disrupt key protein interactions involved in disease progression.
In Vitro Studies
In vitro evaluations have indicated that derivatives of this compound demonstrate promising anticancer activity. For example, compounds synthesized from similar frameworks have been shown to inhibit the growth of A549 lung cancer cells significantly. These findings support the hypothesis that modifications in the chemical structure can enhance biological efficacy against specific cancer types .
Q & A
What are the recommended synthetic routes for 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
Basic Synthesis Methodology
The compound’s synthesis likely involves multi-step reactions, including sulfonylation, cyclopropane coupling, and carboxamide formation. A plausible route could mirror protocols for analogous pyrrolidine derivatives, such as sulfonylation of a phenyl intermediate followed by coupling with cyclopropylamine . Key factors affecting yield include:
- Temperature control : Excessive heat during sulfonylation may lead to decomposition.
- Catalyst selection : Palladium-based catalysts (e.g., for cross-coupling) improve regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in carboxamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
